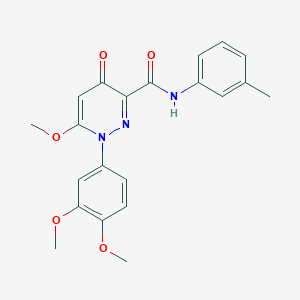

1-(3,4-dimethoxyphenyl)-6-methoxy-N~3~-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

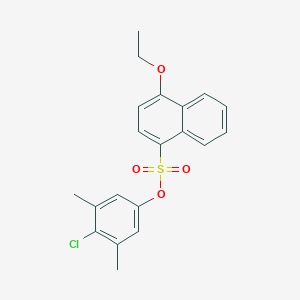

1-(3,4-dimethoxyphenyl)-6-methoxy-N~3~-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.

BenchChem offers high-quality 1-(3,4-dimethoxyphenyl)-6-methoxy-N~3~-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxyphenyl)-6-methoxy-N~3~-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques

New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides and hydrazine hydrate in ethanol. These compounds were characterized using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR techniques, showing diverse potential for further chemical modifications and biological evaluations (Hassan, Hafez, & Osman, 2014).

Advanced Syntheses of Metabolites

Efficient syntheses of metabolites related to specific quinoline carboxylates have been achieved. These methodologies involve the use of protective groups for phenolic hydroxy in Friedel–Crafts reactions, showcasing advanced synthetic routes for generating structurally complex molecules in high yields (Mizuno et al., 2006).

Biological Activity

Cytotoxic Activities

Some newly synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential avenues for the development of novel anticancer agents. This highlights the importance of structural modifications in enhancing biological activities of such compounds (Hassan, Hafez, & Osman, 2014).

Anti-inflammatory and Analgesic Agents

Research on benzodifuranyl derivatives derived from visnaginone and khellinone has revealed significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) with notable analgesic and anti-inflammatory effects, indicating their therapeutic potential in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Electrochromic Materials

Novel donor-acceptor polymeric electrochromic materials incorporating thiophene derivatives have been developed for potential use in NIR electrochromic devices. These materials exhibit high coloration efficiency, fast response times, and significant changes in transmittance in the near-IR region, underscoring their utility in advanced optical applications (Zhao et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact withbeta-1 adrenoceptors . These receptors play a crucial role in the regulation of heart rate and force of contraction.

Mode of Action

Compounds with similar structures have been shown to exhibit bothagonist and antagonist effects on alpha-receptors , in addition to antagonist activity at beta-1 receptors . This means that they can both stimulate and inhibit these receptors, leading to a variety of physiological effects.

Result of Action

The interaction with alpha and beta receptors suggests that it may have a variety of effects, including changes in heart rate and blood pressure .

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-6-methoxy-N-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-13-6-5-7-14(10-13)22-21(26)20-16(25)12-19(29-4)24(23-20)15-8-9-17(27-2)18(11-15)28-3/h5-12H,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYRYLPWQSLHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethoxyphenyl)-6-methoxy-N~3~-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3008414.png)

![4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3008419.png)

![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)

![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B3008423.png)

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)

![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)

![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)